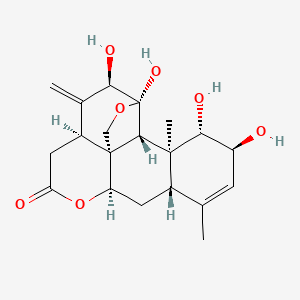

Shinjulactone A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Shinjulactone A involves the oxidative degradation of ailanthone derivatives. One of the key steps in the synthetic route is the preparation of 12,20-diacetoxy-11,16-dioxo-1,2-secopicrasa-3,12-diene-1,2-dioic acid from ailanthone . This intermediate undergoes oxidative decarboxylation using lead tetraacetate to yield spiro lactones, which are further processed to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the extraction from natural sources, such as Ailanthus altissima, remains a primary method. The natural compound library includes 880 single compounds isolated from medicinal plants by the Korean Medicinal Material Bank .

Analyse Des Réactions Chimiques

Types of Reactions

Shinjulactone A undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative degradation of ailanthone derivatives is a notable reaction that leads to the formation of this compound .

Common Reagents and Conditions

Oxidation: Lead tetraacetate is commonly used for the oxidative decarboxylation of intermediates to form this compound.

Substitution: Substitution reactions involving this compound have not been extensively studied.

Major Products Formed

The major product formed from the oxidative degradation of ailanthone derivatives is this compound .

Applications De Recherche Scientifique

Shinjulactone A has been extensively studied for its potential therapeutic applications. It has been identified as an efficient blocker of interleukin-1β-induced nuclear factor κB activation, which plays a crucial role in vascular inflammation and atherogenesis . Additionally, this compound significantly inhibits the endothelial-mesenchymal transition, a process known to promote atherosclerosis and plaque instability . These properties make this compound a promising candidate for the treatment of vascular diseases.

Mécanisme D'action

Shinjulactone A exerts its effects by targeting multiple pro-atherosclerotic disease mechanisms. It inhibits interleukin-1β-induced nuclear factor κB activation, reducing the expression of cell adhesion molecules and monocyte recruitment . Furthermore, this compound significantly reduces the expression of α-smooth muscle actin and partially restores vascular endothelial-cadherin expression, thereby inhibiting the endothelial-mesenchymal transition .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ailanthone: A quassinoid with a carbonyl group at C2 instead of a hydroxyl group, known for its anti-cancer effects.

Bruceines: A group of quassinoids with pharmacological properties similar to Shinjulactone A.

Uniqueness of this compound

This compound is unique due to its specific inhibitory effects on interleukin-1β-induced nuclear factor κB activation and the endothelial-mesenchymal transition without affecting lipopolysaccharide-induced nuclear factor κB activation in macrophages . This selective inhibition makes it a safer and more effective candidate for therapeutic applications in vascular diseases.

Propriétés

Numéro CAS |

89353-91-3 |

|---|---|

Formule moléculaire |

C20H26O7 |

Poids moléculaire |

378.4 g/mol |

Nom IUPAC |

(1S,4R,5R,7S,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-9-one |

InChI |

InChI=1S/C20H26O7/c1-8-4-12(21)16(24)18(3)10(8)5-13-19-7-26-20(25,17(18)19)15(23)9(2)11(19)6-14(22)27-13/h4,10-13,15-17,21,23-25H,2,5-7H2,1,3H3/t10-,11-,12-,13+,15+,16+,17+,18+,19+,20-/m0/s1 |

Clé InChI |

RSGAOKBKALIZEE-UBJSMSQJSA-N |

SMILES isomérique |

CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@H]4CC(=O)O3)O)(OC5)O)C)O)O |

SMILES canonique |

CC1=CC(C(C2(C1CC3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)C)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)](/img/structure/B12704920.png)

![diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)](/img/structure/B12704938.png)